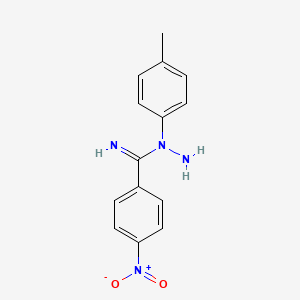
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.313 g/mol . It is characterized by a cyclohexane ring substituted with a 2-methyl-2,3-dihydro-1H-inden-5-yl group and two keto groups at positions 1 and 3.
Preparation Methods
The synthesis of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the Robinson annulation reaction, which uses a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone in a cyclohexane ring by a Michael addition followed by an aldol condensation . This method is widely used for the construction of six-membered ring compounds.
Chemical Reactions Analysis
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione has various applications in scientific research, including:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(2-Methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione can be compared with similar compounds such as:
1-Indan-1-ylethanone: Another compound with a similar indane structure but different functional groups.
2,3-Dihydro-1H-indol-5-ylmethylamine: A compound with a similar indane core but different substituents. The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88634-05-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1H-inden-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O2/c1-10-4-11-2-3-12(6-13(11)5-10)14-7-15(17)9-16(18)8-14/h2-3,6,10,14H,4-5,7-9H2,1H3 |
InChI Key |
BFPFVGQVJMRQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1)C=C(C=C2)C3CC(=O)CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


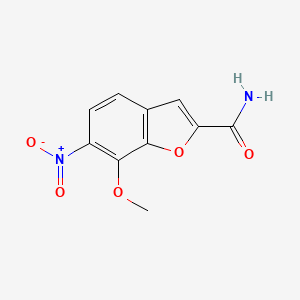
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)

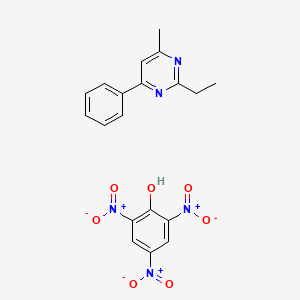

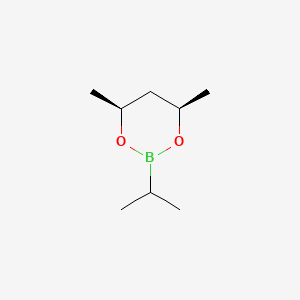
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
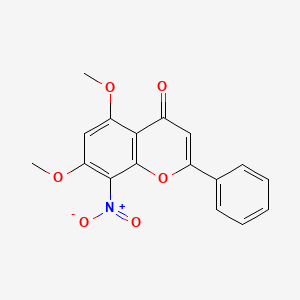
silane](/img/structure/B14396589.png)
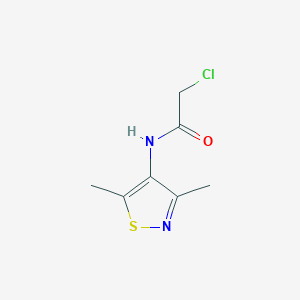

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
